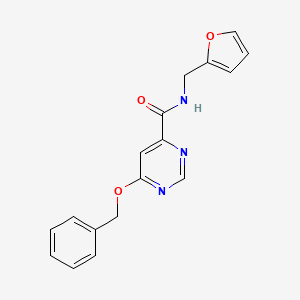
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyloxy group at the 6th position, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or tosylate, in the presence of a base.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using furan-2-ylmethyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, tosylates, and other suitable leaving groups in the presence of bases or acids.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new substituents.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways or diseases.
Industry: Applications in the development of new materials, catalysts, and other industrial products.
作用机制
The mechanism of action of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.
相似化合物的比较
Similar Compounds
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide: Similar structure with the carboxamide group at the 5th position.
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-(furan-2-ylmethyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(18-10-14-7-4-8-22-14)15-9-16(20-12-19-15)23-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRYGJHZPNCUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
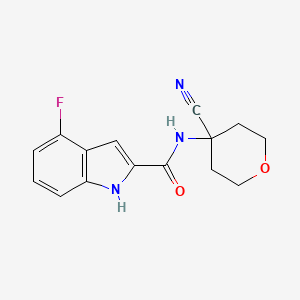
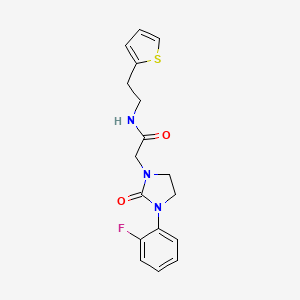
![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2861087.png)
![4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2861088.png)
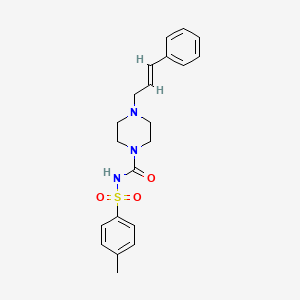
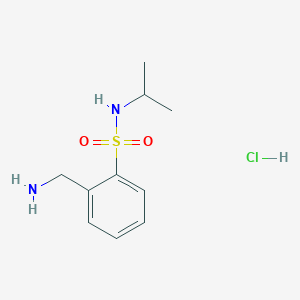
![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)
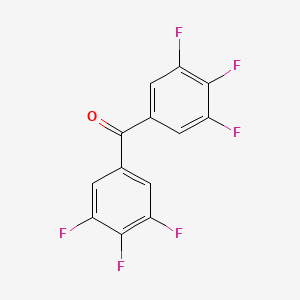
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2861100.png)
![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2861104.png)
